Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate
CAS No.: 885518-85-4
Cat. No.: VC3757636
Molecular Formula: C10H7BrN2O3
Molecular Weight: 283.08 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 885518-85-4 | 
|---|---|
| Molecular Formula | C10H7BrN2O3 | 
| Molecular Weight | 283.08 g/mol | 
| IUPAC Name | methyl 6-bromo-3-formyl-2H-indazole-4-carboxylate | 
| Standard InChI | InChI=1S/C10H7BrN2O3/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-14)13-12-7/h2-4H,1H3,(H,12,13) | 
| Standard InChI Key | FVIVPMMXHLLRDF-UHFFFAOYSA-N | 
| SMILES | COC(=O)C1=CC(=CC2=NNC(=C12)C=O)Br | 
| Canonical SMILES | COC(=O)C1=CC(=CC2=NNC(=C12)C=O)Br | 
Introduction
Chemical Structure and Properties
Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate represents a complex indazole derivative with specific functional groups strategically positioned around its heterocyclic core. The compound is characterized by the presence of a bromine atom at position 6, a formyl group at position 3, and a methyl carboxylate group at position 4 of the indazole ring system .
Basic Chemical Information
The compound possesses the following fundamental chemical characteristics:
Physical Properties
The physical properties of this compound have been primarily determined through predictive computational methods rather than experimental measurements, due to its specialized nature :
| Physical Property | Predicted Value | Method | 
|---|---|---|
| Boiling Point | 465.5±40.0 °C | Computational prediction | 
| Density | 1.760±0.06 g/cm³ | Computational prediction | 
| pKa | 9.25±0.40 | Computational prediction | 
Applications in Scientific Research
Material Science Applications
The unique structural features of methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate, particularly its multiple functional groups, make it potentially valuable in material science applications. Similar compounds have been employed in:
- 
Development of advanced polymers with specialized electrical or thermal characteristics
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Creation of materials with specific optical properties
 
Structural Comparison with Related Compounds
Understanding the relationship between methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate and similar compounds provides context for its potential properties and applications.
Comparison Table
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences | 
|---|---|---|---|---|
| Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate | 885518-85-4 | C10H7BrN2O3 | 283.08 | Reference compound | 
| Methyl 6-bromo-1H-indazole-4-carboxylate | 885518-49-0 | C9H7BrN2O2 | 255.07 | Lacks formyl group at position 3 | 
| Methyl 6-bromo-1H-indazole-3-carboxylate | 885278-42-2 | C9H7BrN2O2 | 255.07 | Carboxylate at position 3 instead of 4; lacks formyl group | 
| 6-Bromo-4-fluoro-1H-indazole-3-carboxylate | 1000341-53-6 | C9H6BrFN2O2 | 273.06 | Contains fluoro group at position 4 instead of carboxylate; lacks formyl group | 
| Methyl 6-bromo-1H-indole-4-carboxylate | 107650-22-6 | C10H8BrNO2 | 254.08 | Indole core instead of indazole; lacks formyl group | 
This comparative analysis highlights the unique positioning of functional groups in methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate, particularly the presence of both a formyl group and a carboxylate group at specific positions .
Reactivity and Chemical Behavior
Indazole Core Reactivity
The indazole core of methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate exhibits specific reactivity patterns. Research on similar bromoindazole compounds indicates:
"The reactivity of 6-bromoindazole is comparable to that of 6-bromoindole; it undergoes nucleophilic substitution under virtually the same conditions."
This suggests that the bromine at position 6 serves as a reactive site for potential modifications through nucleophilic substitution reactions.
Functional Group Reactivity
The compound contains multiple reactive functional groups that can participate in various transformations:
- 
The formyl group at position 3 can undergo typical aldehyde reactions including:
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Reduction to alcohols
 - 
Oxidation to carboxylic acids
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Condensation reactions with amines and other nucleophiles
 
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 - 
The methyl carboxylate at position 4 can participate in:
 
| Supplier | Package Size | Price (as of April 2025) | 
|---|---|---|
| CymitQuimica | 50 mg | 426.00 € | 
| CymitQuimica | 500 mg | 1,143.00 € | 
The relatively high cost per gram indicates the specialized nature of this compound and the potentially complex synthesis required for its production.
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